3-(Cyclopropylmethyl)pyrrolidin-2-one
Overview
Description
3-(Cyclopropylmethyl)pyrrolidin-2-one is a chemical compound with the CAS Number: 1260859-39-9 . It has a molecular weight of 139.2 and its IUPAC name is 3-(cyclopropylmethyl)-2-pyrrolidinone .
Synthesis Analysis
A selective synthesis of pyrrolidin-2-ones, including this compound, has been achieved via the cascade reactions of N-substituted piperidines . The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H13NO/c10-8-7(3-4-9-8)5-6-1-2-6/h6-7H,1-5H2,(H,9,10) .Chemical Reactions Analysis
The formation of pyrrolidin-2-ones, including this compound, involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .Physical and Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Anti-inflammatory Activities
- A series of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones was synthesized, showing promise as anti-inflammatory and analgesic agents. Some compounds in this series exhibited anti-inflammatory activities comparable to indomethacin but with reduced ulcerogenic effects, making them potential candidates for clinical applications in anti-inflammatory therapies (Ikuta et al., 1987).
Herbicidal Activities
- Novel 3-(α-hydroxymethylene)pyrrolidine-2,4-dione derivatives containing a cyclopropane moiety were synthesized and showed varying degrees of herbicidal activity at a concentration of 100 mg/mL. This indicates the potential use of these compounds in agricultural applications (Zhu et al., 2013).
Synthesis of Medicinal Molecules
- Pyrrolidin-2-ones and their derivatives, such as 3-(Cyclopropylmethyl)pyrrolidin-2-one, are important for the synthesis of new medicinal molecules due to their presence in many natural products and biologically active molecules. The flexibility in introducing various substituents into their nucleus is crucial for developing new drugs with enhanced biological activity (Rubtsova et al., 2020).
Synthesis of Polyfunctionalized Pyrroles
- Cyclopropyl-tethered 3-alkynyl imines, including compounds related to this compound, have been used in the synthesis of polyfunctionalized pyrroles. This method is effective for introducing various functional groups into the pyrrole ring, which is valuable in pharmaceutical and chemical synthesis (Urbanaitė & Čikotienė, 2016).
Anti-tumor Properties
- Certain pyrrolidine derivatives, including those related to this compound, have shown promising anti-tumor activity against various human tumor cell lines. This suggests their potential application in the development of anti-cancer drugs (Girgis, 2009).
Crystal Structure Analysis
- The crystal structure of certain pyrrolidine derivatives has been studied to understand their potential in medicinal chemistry. The structural analysis of these compounds is crucial for drug design and understanding their interaction with biological targets (Thinagar et al., 2000).
Enantioselective Synthesis
- The enantioselective synthesis of cyclopropane-fused γ-lactams, related to this compound, has been achieved. This process is important for producing drugs with specific stereochemistry, which can significantly impact their therapeutic effectiveness (Pedroni & Cramer, 2015).
Synthesis of Biologically Active Compounds
- Pyrrolidin-2-one derivatives, closely related to this compound, have been synthesized for use as pharmacophoric fragments in the development of various biologically active compounds. This highlights their importance in medicinal chemistry and drug development (Kulig et al., 2010).
Mechanism of Action
Target of Action
Pyrrolidine alkaloids, a class of compounds to which 3-(cyclopropylmethyl)pyrrolidin-2-one belongs, have been shown to interact with a variety of biological targets, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological targets .
Mode of Action
It’s known that pyrrolidine derivatives can bind with high affinity to multiple receptors , which could lead to various biological effects. The interaction of these compounds with their targets can result in changes at the molecular level, which can then translate into observable effects at the cellular and organismal levels.
Biochemical Pathways
Pyrrolidine derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways . For instance, they may affect pathways related to inflammation, cancer, and metabolic disorders.
Result of Action
Pyrrolidine derivatives have been associated with a variety of biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . These activities suggest that the compound may have a broad range of effects at the molecular and cellular levels.
Safety and Hazards
Future Directions
Pyrrolidin-2-ones, including 3-(Cyclopropylmethyl)pyrrolidin-2-one, are common structural motifs widely encountered in natural products and synthetic compounds possessing potent biological activities and diverse functional properties . They are routinely used as versatile synthons in organic synthesis due to their inherently rich reactivity . Therefore, the development of more selective and easy-to-run methods starting from simple and readily obtainable substrates without using precious metal catalysts is highly desirable .
Properties
IUPAC Name |
3-(cyclopropylmethyl)pyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c10-8-7(3-4-9-8)5-6-1-2-6/h6-7H,1-5H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKDGRKHDGZCRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2CCNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260859-39-9 | |
Record name | 3-(cyclopropylmethyl)pyrrolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.